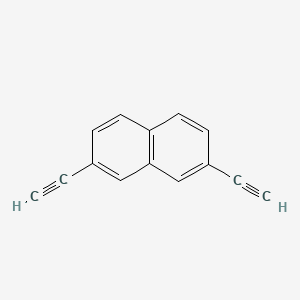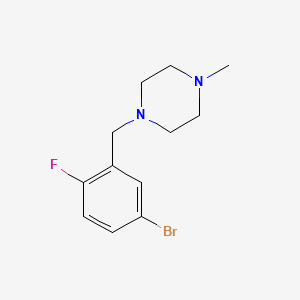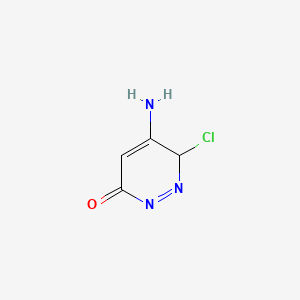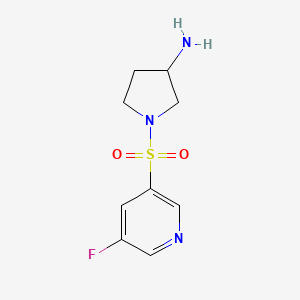
1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C9H12FN3O2S and a molecular weight of 245.27 g/mol . This compound is characterized by the presence of a fluoropyridine group and a sulfonyl-pyrrolidine moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-amine involves several steps. Typically, the process begins with the preparation of the fluoropyridine derivative, followed by the introduction of the sulfonyl group. The final step involves the formation of the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
- 1-(5-Chloropyridin-3-ylsulfonyl)pyrrolidin-3-amine
- 1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-amine
- 1-(5-Iodopyridin-3-ylsulfonyl)pyrrolidin-3-amine
These compounds share similar structures but differ in the halogen atom attached to the pyridine ring. The presence of different halogens can lead to variations in their chemical properties and reactivity .
Properties
IUPAC Name |
1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O2S/c10-7-3-9(5-12-4-7)16(14,15)13-2-1-8(11)6-13/h3-5,8H,1-2,6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUFXGRBSCUILD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CN=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
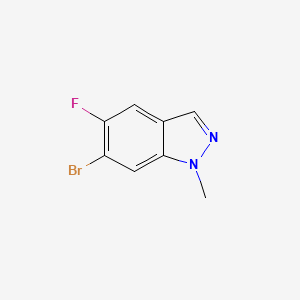
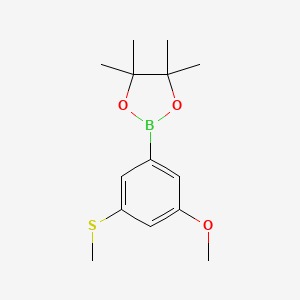
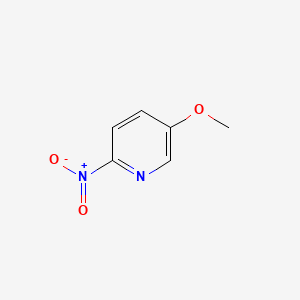
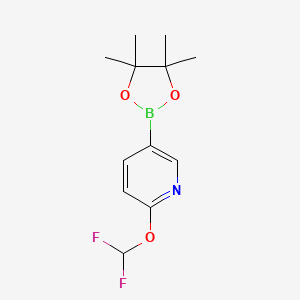
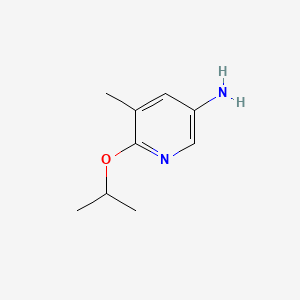
![1-Methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B597776.png)
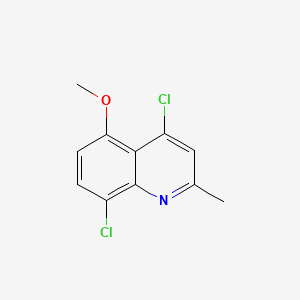
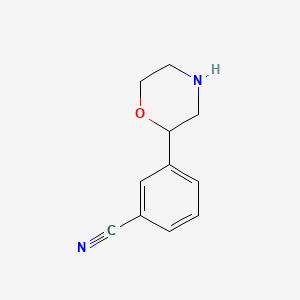
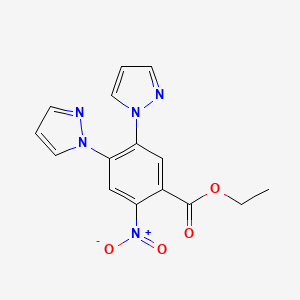
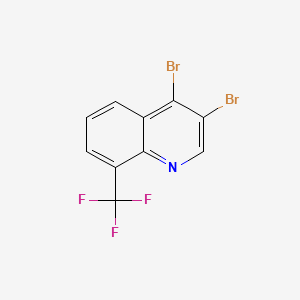
![2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B597784.png)
